molecular formula C16H17NO3S B11160047 N-benzyl-2-(ethylsulfonyl)benzamide

N-benzyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11160047
M. Wt: 303.4 g/mol
InChI Key: QKTXLGDNNHRWCU-UHFFFAOYSA-N
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Description

N-benzyl-2-(ethylsulfonyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an ethylsulfonyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(ethylsulfonyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(ethylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other benzamide derivatives and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Benzamide derivatives are known for their therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase . The compound can bind to the active site of the enzyme, preventing its normal function and leading to a decrease in enzyme activity.

Comparison with Similar Compounds

  • N-benzylbenzamide
  • N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
  • N-benzimidazol-2yl benzamide analogues

Comparison: N-benzyl-2-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to N-benzylbenzamide, the ethylsulfonyl group enhances the compound’s solubility and reactivity. The presence of the sulfonyl group also allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C16H17NO3S/c1-2-21(19,20)15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

QKTXLGDNNHRWCU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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